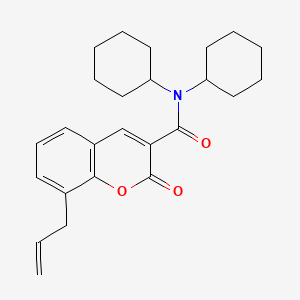

N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

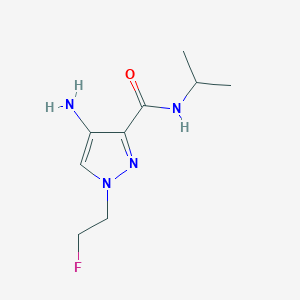

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are the basis for several groups of drugs, including sulfa drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate aromatic amine with a sulfonyl chloride to form the sulfonamide. The piperidine ring could be introduced through a variety of methods, including nucleophilic substitution reactions .Molecular Structure Analysis

The compound contains a sulfonamide group attached to a trifluoromethyl-substituted benzene ring. It also has a piperidine ring, which is a type of heterocyclic amine, attached to another benzene ring via a methoxy group .Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence its properties .Applications De Recherche Scientifique

Photodynamic Therapy for Cancer Treatment

A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Cognitive Enhancement

Research on SB-399885, a compound structurally similar to benzenesulfonamides, demonstrates its role as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This substance has shown significant potential in reversing age-dependent deficits in water maze spatial learning and improving recall tasks in aged rats, indicating its application in addressing cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Enzyme Inhibition

N-(4-Phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neurodegenerative diseases. These inhibitors have shown effectiveness in blocking rat and gerbil kynurenine 3-hydroxylase after oral administration, suggesting their utility in exploring the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Potential Anticancer Activity

A study on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides highlights their cytotoxic activities, particularly the 3,4,5-trimethoxy and the 4-hydroxy derivatives, against various cancer cell lines. These findings underline the importance of sulfonamides in the development of new lead anticancer agents, showcasing their potential role in tumor-specificity and as carbonic anhydrase inhibitors (Gul et al., 2016).

Mécanisme D'action

Biochemical Pathways

It is known that the compound is part of a class of molecules that are considered for the design of new drugs and drug delivery devices .

Action Environment

It is known that these compounds are only marginally stable in water , which could have implications for their use in different environments.

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O3S/c1-27-17-9-11-24(12-10-17)16-7-5-15(6-8-16)23-28(25,26)18-4-2-3-14(13-18)19(20,21)22/h2-8,13,17,23H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHGBZJFTSOAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Amino-4-(benzenesulfonyl)-5-(2-ethyl-6-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2938979.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2938980.png)

![(E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide](/img/structure/B2938987.png)

![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/no-structure.png)

![(E)-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(4-chlorophenyl)methoxy]amine](/img/structure/B2938990.png)

![7-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B2938991.png)

![2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2938992.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2938995.png)

![N-(2-methyl-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2938996.png)